

Size Matters: How PLGA Particle Dimensions Influence Cellular Internalization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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A comparative analysis of experimental data reveals a complex relationship between the size of poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their uptake by cells. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a clear overview of how particle size can be optimized for enhanced cellular delivery.

The efficiency with which nanoparticles are internalized by cells is a critical factor in the development of effective drug delivery systems. For PLGA, a biodegradable and biocompatible polymer widely used in nanoparticle-based therapeutics, particle size is a key determinant of cellular uptake.^[1] While a universal rule does not apply to all cell types, a significant body of evidence suggests that size plays a pivotal role in the mechanisms and extent of cellular internalization.

Comparative Analysis of Cellular Uptake

Experimental data from various studies highlights the nuanced impact of PLGA particle size on cellular uptake. The optimal size can vary depending on the specific cell line and the metric used for comparison (e.g., number of particles vs. weight concentration).

A study comparing PLGA particles of 157.9 nm and 230.8 nm in Human Embryonic Kidney 293 (HEK293) cells found that the larger particles exhibited faster and higher intracellular transfer when the same number of particles were applied to the cells.^[2] Conversely, when the same weight concentration was used, the smaller particles proved to be a more effective vehicle for delivery.^[2] After 24 hours of incubation with the same number of nanoparticles, 63.1% of cells

became fluorescent with the larger 230.8 nm particles, compared to 34.9% with the smaller 157.9 nm particles.[2][3]

In another investigation using dendritic cells (DCs), larger PLGA nanoparticles (226 nm) were taken up more readily than smaller ones (50 nm).[4] The fluorescence intensity within the DCs was consistently higher for the larger nanoparticles over incubation periods of 1, 2, and 4 hours, indicating a preference for larger particles in this immune cell type.[4]

Research on laryngeal carcinoma cells, however, presented a more complex picture. In a monoculture system, these cancer cells ingested 100 nm, 500 nm, and 1 μ m PLGA particles effectively.[5][6] However, in a co-culture system with macrophages, the uptake of the larger 500 nm and 1 μ m particles by the cancer cells was significantly reduced due to the phagocytic activity of the macrophages.[5][6][7] This underscores the importance of the biological environment in determining nanoparticle fate.

The following table summarizes the quantitative data from these comparative studies:

Particle Size(s) Compared	Cell Type	Key Findings	Quantitative Data
157.9 nm vs. 230.8 nm	HEK293	Larger particles showed higher uptake when applied at the same particle count. Smaller particles were more effective at the same weight concentration.[2]	At the same particle count (1.25×10^{10} particles/ml) after 24h: 63.1% of cells were fluorescent for 230.8 nm particles vs. 34.9% for 157.9 nm particles.[2][3]
50 nm vs. 226 nm	Dendritic Cells (DCs)	DCs showed a preference for uptaking the larger nanoparticles.[4]	Higher mean fluorescence intensity was observed for 226 nm particles at 1, 2, and 4 hours of incubation.[4]
100 nm, 500 nm, 1 μ m	Laryngeal Carcinoma Cells (UM-SCC-17A) & Macrophages	In monoculture, all sizes were effectively internalized by cancer cells. In co-culture with macrophages, uptake of larger particles by cancer cells was significantly reduced.[5][6]	Uptake index for cancer cells in monoculture vs. co-culture: 100 nm (1.35 vs. 1.05), 500 nm (1.50 vs. 0.59), 1 μ m (1.4 vs. 0.47).[5][6]

Experimental Workflow and Methodologies

The assessment of cellular uptake of PLGA nanoparticles typically involves a series of well-defined experimental steps. The following diagram and protocol provide a representative workflow for such a study.

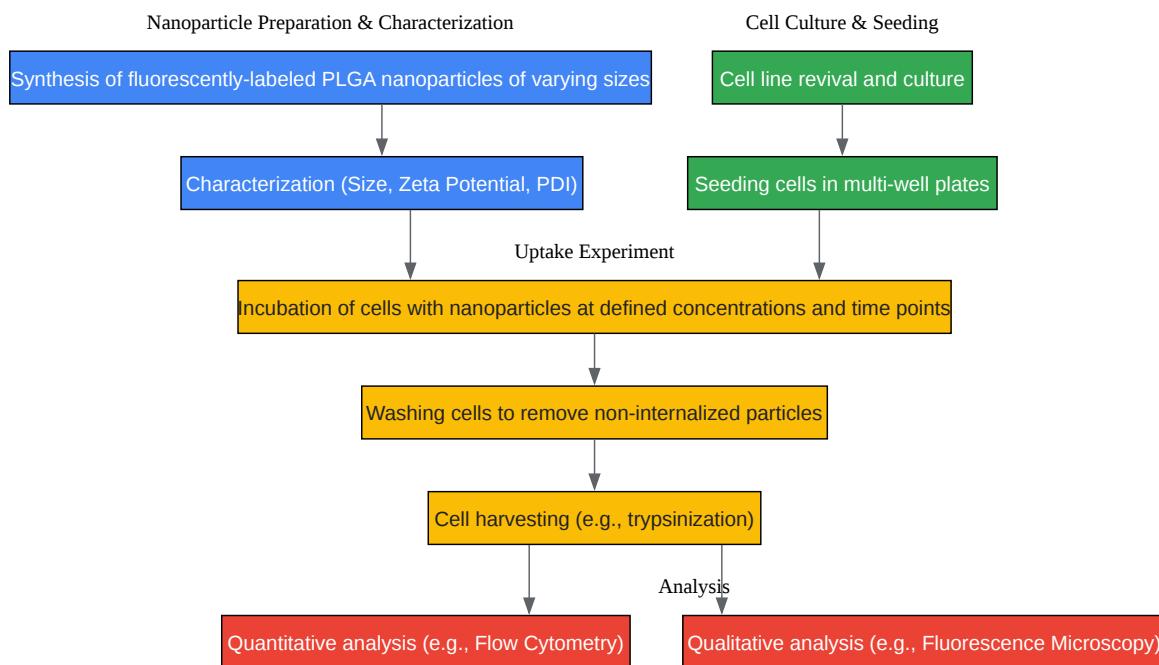
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Figure 1. Experimental workflow for comparing cellular uptake of different sized PLGA nanoparticles.

Detailed Experimental Protocol: Cellular Uptake Quantification via Flow Cytometry

This protocol is a synthesized methodology based on common practices described in the cited literature.[2][5][8]

1. Preparation of PLGA Nanoparticles:

- Synthesize fluorescently-labeled (e.g., with Dil or Coumarin-6) PLGA nanoparticles of different sizes using a method such as nanoprecipitation or emulsion solvent diffusion.[2][9]
- Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

2. Cell Culture and Seeding:

- Culture the desired cell line (e.g., HEK293, Dendritic Cells) in appropriate media and conditions (e.g., 37°C, 5% CO₂).[2][4]
- Seed the cells in 6-well or 12-well plates at a density that allows for approximately 70-80% confluence at the time of the experiment. For example, seed 7 x 10⁵ cells per 6 cm dish and allow them to proliferate for 24 hours.[8]

3. Nanoparticle Incubation:

- Prepare suspensions of the different-sized PLGA nanoparticles in cell culture medium at the desired concentrations (e.g., based on particle number or weight concentration).[2]
- Remove the old medium from the cells and add the nanoparticle suspensions.
- Incubate the cells with the nanoparticles for various time points (e.g., 1, 2, 4, 24 hours) at 37°C.[2][4]

4. Cell Harvesting and Preparation for Analysis:

- After incubation, aspirate the medium containing the nanoparticles.
- Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any nanoparticles that are not internalized.[8]
- Detach the cells from the plate using a suitable dissociation reagent (e.g., trypsin-EDTA).[5]

- Neutralize the trypsin with complete cell culture medium and transfer the cell suspension to a tube.
- Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes at 4°C) and discard the supernatant.[\[5\]](#)
- Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., cold PBS).[\[5\]](#)

5. Flow Cytometry Analysis:

- Analyze the cell suspension using a flow cytometer.
- Use an appropriate laser and filter combination to detect the fluorescence from the labeled nanoparticles.
- Gate the cell population based on forward and side scatter to exclude debris.
- Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the positive population. This provides a measure of the extent of nanoparticle uptake.[\[2\]](#)[\[5\]](#)

6. (Optional) Uptake Mechanism Investigation:

- To investigate the pathways of internalization, pre-treat cells with various endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, indomethacin for caveolae-mediated endocytosis) for 60 minutes before adding the nanoparticles.[\[2\]](#)
- Compare the uptake in treated cells to untreated controls to determine the relative contribution of each pathway.[\[2\]](#)

Conclusion

The cellular uptake of PLGA nanoparticles is a size-dependent phenomenon, but the optimal size is context-specific, varying with cell type and experimental conditions. While smaller nanoparticles may be advantageous in certain scenarios due to their greater number per unit mass, larger particles can be more readily internalized by specific cell types like dendritic cells. [\[2\]](#)[\[4\]](#) These findings highlight the necessity for empirical optimization of nanoparticle size for each specific drug delivery application. The provided protocols and workflow offer a

foundational approach for researchers to systematically evaluate the impact of PLGA particle size on cellular uptake in their own systems of interest.

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- To cite this document: BenchChem. [Size Matters: How PLGA Particle Dimensions Influence Cellular Internalization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216819#evaluating-the-effect-of-plga-particle-size-on-cellular-uptake>]

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